Delphinidin 3-glucoside

Catalog No.
S560819
CAS No.
50986-17-9
M.F
C21H21O12+
M. Wt
465.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin 3-glucoside

CAS Number

50986-17-9

Product Name

Delphinidin 3-glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H21O12+

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17-,18+,19-,21-/m1/s1

InChI Key

XENHPQQLDPAYIJ-PEVLUNPASA-O

SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

delphinidin 3-O-beta-D-glucopyranoside, delphinidin 3-O-beta-glucoside, delphinidin 3-O-glucopyranoside, delphinidin-3-glucoside, myrtillin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Description

Delphinidin 3-O-glucoside, also known as myrtillin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Delphinidin 3-O-glucoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Delphinidin 3-O-glucoside has been detected in multiple biofluids, such as urine and blood. Within the cell, delphinidin 3-O-glucoside is primarily located in the cytoplasm. Delphinidin 3-O-glucoside exists in all eukaryotes, ranging from yeast to humans. Delphinidin 3-O-glucoside can be converted into delphinidin. Outside of the human body, delphinidin 3-O-glucoside can be found in a number of food items such as fruits, lingonberry, grape wine, and common pea. This makes delphinidin 3-O-glucoside a potential biomarker for the consumption of these food products.
Delphinidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a plant metabolite. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin 3-O-beta-D-glucoside betaine.

Delphinidin 3-glucoside, also known as myrtillin, is a prominent anthocyanin belonging to the class of organic compounds known as anthocyanidin-3-O-glycosides. It is characterized by the presence of a delphinidin moiety linked to a glucose molecule at the 3-position through an O-glycosidic bond. The chemical formula for delphinidin 3-glucoside is C21H21O12, and it has a molecular weight of approximately 465.38 g/mol. This compound is primarily found in various fruits and vegetables, particularly in high concentrations in bilberries, blackcurrants, and summer grapes, and to a lesser extent in beans, blueberries, and raspberries .

Typical of anthocyanins. These include:

  • Flavylium Ion Formation: Under acidic conditions, delphinidin 3-glucoside can form a flavylium ion, which is responsible for its color properties. This ion can undergo further reactions such as hydrolysis and oxidation.
  • Complexation with Metal Ions: Delphinidin 3-glucoside can form complexes with metal ions (e.g., aluminum), which alters its color properties, particularly in flowers like Hydrangea macrophylla where it contributes to the blue color of sepals .
  • Reactions with Reactive Oxygen Species: The compound exhibits antioxidant properties, reacting with reactive oxygen species to inhibit oxidative damage .

Delphinidin 3-glucoside has demonstrated several biological activities:

  • Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and preventing oxidative stress-related cellular damage .
  • Anti-inflammatory Effects: Research indicates that delphinidin 3-glucoside can inhibit inflammatory pathways, making it beneficial in reducing inflammation-related diseases .
  • Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various pathogens, contributing to its potential health benefits .

Delphinidin 3-glucoside can be synthesized through various methods:

  • Natural Extraction: The compound can be extracted from plant sources such as bilberries or blackcurrants using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis involves the glycosylation of delphinidin using glucosyl donors under acidic or enzymatic conditions to yield delphinidin 3-glucoside.
  • Biotechnological Approaches: Enzymatic methods utilizing specific glycosyltransferases have been employed to produce delphinidin 3-glucoside from precursor compounds .

Delphinidin 3-glucoside finds applications in various fields:

  • Food Industry: Used as a natural colorant due to its vibrant hue and stability under certain conditions.
  • Nutraceuticals: Incorporated into dietary supplements for its health-promoting properties, particularly its antioxidant capacity.
  • Cosmetics: Utilized in skincare products for its anti-aging and skin-protective effects due to its antioxidant properties.

Recent studies have focused on the interaction of delphinidin 3-glucoside with various biological molecules:

  • Molecular Docking Studies: Research has shown that delphinidin 3-glucoside interacts with inducible nitric oxide synthase (iNOS), suggesting potential therapeutic applications in inflammatory diseases .
  • Complex Formation Studies: Investigations into the formation of metal-anthocyanin complexes have revealed insights into how delphinidin 3-glucoside contributes to the coloration of flowers and fruits .

Delphinidin 3-glucoside shares structural similarities with other anthocyanins. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Cyanidin 3-glucosideC21H21O11Exhibits red hues; prevalent in red fruits.
Malvidin 3-glucosideC23H25O13Known for its stability and presence in red wines.
Petunidin 3-glucosideC22H23O12Contributes to violet coloration; found in petunias.
Peonidin 3-glucosideC21H21O12Imparts pink hues; found in various berries.

Delphinidin 3-glucoside is unique due to its specific glycosylation pattern and its significant presence in particular fruits like bilberries and blackcurrants, differentiating it from other anthocyanins that may be more common in different plant sources .

UNII

8XEQ4P5O4Z

Other CAS

6906-38-3

Wikipedia

Delphinidin 3-O-glucoside cation

Dates

Modify: 2024-02-18

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